Gallium nitride

説明

特性

IUPAC Name |

azanylidynegallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMASRVWKEDWRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

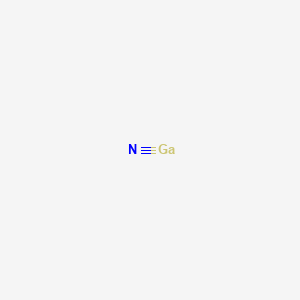

Canonical SMILES |

N#[Ga] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaN | |

| Record name | gallium(III) nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gallium(III)_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Gallium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gallium_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067111 | |

| Record name | Gallium nitride (GaN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.730 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow odorless powder; [Alfa Aesar MSDS] | |

| Record name | Gallium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25617-97-4 | |

| Record name | Gallium nitride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25617-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium nitride (GaN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025617974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium nitride (GaN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallium nitride (GaN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Crystal Structure and Lattice Parameters of Gallium Nitride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium nitride (GaN) is a wide-bandgap semiconductor material of immense interest for applications in optoelectronics, high-power, and high-frequency devices. Its physical and electronic properties are intrinsically linked to its crystal structure. This guide provides an in-depth exploration of the primary crystal structures of GaN—wurtzite and zincblende—their respective lattice parameters, and the experimental methodologies used for their synthesis and characterization.

Crystal Structures of this compound

This compound predominantly crystallizes in two polymorphic forms: the thermodynamically stable wurtzite structure and the metastable zincblende structure.[1][2] The key distinction between these two structures lies in the stacking sequence of the Ga-N bilayers.[2]

The Wurtzite Structure

The wurtzite (α-GaN) phase is the most common and stable form of this compound under ambient conditions.[3] It possesses a hexagonal crystal system with a P6₃mc space group.[4] The structure is characterized by a stacking sequence of Ga-N bilayers in an ABAB... pattern along the c-axis.[2] In this configuration, each gallium atom is tetrahedrally coordinated to four nitrogen atoms, and vice versa.[5]

The Zincblende Structure

The zincblende (β-GaN) phase is a metastable cubic form of this compound.[1] It belongs to the F4̅3m space group.[6] The structure is defined by an ABCABC... stacking sequence of the Ga-N bilayers.[2] Similar to the wurtzite structure, each atom is tetrahedrally bonded to four atoms of the other element.[6] The zincblende phase can be stabilized through epitaxial growth on cubic substrates.[3]

Lattice Parameters of this compound

The lattice parameters of GaN are crucial for device engineering, particularly for managing strain in epitaxial layers. These parameters can be influenced by factors such as temperature, defects, and doping concentrations. The table below summarizes the experimentally determined and theoretically calculated lattice parameters for both wurtzite and zincblende GaN at room temperature.

| Crystal Structure | Lattice Parameter | Value (Å) | Reference |

| Wurtzite (Hexagonal) | a | 3.189 | [2] |

| c | 5.185 | [2] | |

| c/a ratio | 1.626 | [2] | |

| Zincblende (Cubic) | a | 4.52 | [2] |

Experimental Protocols

The synthesis of high-quality GaN crystals and the precise determination of their lattice parameters are critical for research and device fabrication. The following sections detail common experimental methodologies.

Crystal Growth Techniques

Several methods are employed for the growth of bulk GaN crystals and epitaxial layers.

1. Hydride Vapor Phase Epitaxy (HVPE):

-

Principle: HVPE is a chemical vapor deposition technique that involves the reaction of gaseous gallium monochloride (GaCl) with ammonia (NH₃) at high temperatures to form GaN.

-

Methodology:

-

Liquid gallium is reacted with hydrogen chloride (HCl) gas at approximately 850°C in the source zone of a reactor to form GaCl gas.

-

The GaCl gas is transported by a carrier gas (typically N₂ or H₂) to the growth zone.

-

Ammonia gas is separately introduced into the growth zone.

-

The GaCl and NH₃ react at a higher temperature (around 1000-1100°C) on a substrate (e.g., sapphire, silicon carbide, or a GaN seed crystal) to deposit a GaN film.

-

-

Key Parameters:

-

Ga Source: Metallic Gallium

-

Nitrogen Source: Ammonia (NH₃)

-

Carrier Gas: N₂, H₂

-

Growth Temperature: 1000-1100°C

-

Growth Rate: Can be very high, often exceeding 100 µm/hour.[7]

-

2. Metalorganic Chemical Vapor Deposition (MOCVD):

-

Principle: MOCVD, also known as metalorganic vapor phase epitaxy (MOVPE), utilizes metalorganic compounds as precursors for the constituent elements of the desired material.

-

Methodology:

-

Metalorganic precursors, such as trimethylgallium (TMG) or triethylgallium (TEG) for gallium, and ammonia (NH₃) for nitrogen, are transported into the reactor chamber using a carrier gas (typically H₂ or N₂).

-

The substrate is heated to a high temperature (typically 950-1150°C).

-

The precursor molecules decompose at the hot substrate surface, and the constituent atoms arrange themselves to form a crystalline GaN layer.

-

-

Key Parameters:

-

Gallium Precursor: Trimethylgallium (TMG) or Triethylgallium (TEG)

-

Nitrogen Precursor: Ammonia (NH₃)

-

Carrier Gas: H₂, N₂

-

Reactor Pressure: Ranges from low pressure to atmospheric pressure

-

Growth Temperature: 950-1150°C

-

3. Na-Flux Method:

-

Principle: This is a solution growth technique where GaN is crystallized from a molten sodium-gallium (Na-Ga) solution under high nitrogen pressure.

-

Methodology:

-

A crucible containing metallic gallium and sodium is placed in a high-pressure autoclave.

-

The autoclave is pressurized with nitrogen gas and heated to a temperature typically between 800°C and 900°C.

-

Nitrogen dissolves in the molten Na-Ga flux.

-

GaN crystals nucleate and grow from the supersaturated solution.

-

-

Key Parameters:

-

Solvent: Sodium (Na)

-

Gallium Source: Metallic Gallium

-

Nitrogen Source: High-pressure N₂ gas

-

Growth Temperature: 800-900°C

-

Pressure: Several megapascals (MPa)

-

Determination of Lattice Parameters by High-Resolution X-ray Diffraction (HRXRD)

High-resolution X-ray diffraction is a powerful non-destructive technique for the precise measurement of lattice parameters.

-

Principle: HRXRD measures the diffraction of X-rays from the crystallographic planes of a material. According to Bragg's Law (nλ = 2d sinθ), the angle of diffraction (θ) is directly related to the spacing between the crystal planes (d), from which the lattice parameters can be calculated.

-

Methodology:

-

Sample Preparation: The GaN crystal or epitaxial layer is mounted on a goniometer within the HRXRD system. The sample must be carefully aligned with respect to the incident X-ray beam.

-

Instrumentation: A high-resolution diffractometer equipped with a monochromator to produce a highly collimated and monochromatic X-ray beam (typically Cu Kα₁) is used.

-

Data Collection:

-

Symmetric Scans (e.g., (0002), (0004), (0006) for wurtzite GaN): These scans are used to determine the out-of-plane lattice parameter (c-axis for wurtzite). The detector and X-ray source are moved in a coupled ω-2θ scan.

-

Asymmetric Scans (e.g., (10-15) for wurtzite GaN): These scans are sensitive to both the in-plane and out-of-plane lattice parameters and are used to determine the a-axis lattice parameter.

-

-

Data Analysis:

-

The positions of the diffraction peaks are precisely determined by fitting them with appropriate functions (e.g., Gaussian, Lorentzian).

-

The interplanar spacings (d) are calculated from the peak positions using Bragg's Law.

-

The lattice parameters are then calculated from the interplanar spacings using the geometric relationships for the specific crystal system (hexagonal or cubic).

-

Corrections for systematic errors, such as zero-offset and sample displacement, are applied. Strain effects, especially in heteroepitaxial layers, must also be considered and can be analyzed using reciprocal space mapping (RSM).[8]

-

-

Visualization of GaN Crystal Structures

The fundamental difference between the wurtzite and zincblende structures of this compound lies in their atomic layer stacking sequence. This can be visualized as follows:

References

An In-depth Technical Guide on the Theoretical Bandgap of Wurtzite Gallium Nitride

For Researchers, Scientists, and Materials Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental bandgap of wurtzite Gallium Nitride (GaN), a critical parameter for its application in optoelectronic and high-power electronic devices. The document details various computational methods, presents a comparative analysis of theoretical and experimental data, and outlines the protocols for theoretical bandgap determination.

Introduction to the Bandgap of Wurtzite GaN

This compound in its stable wurtzite crystal structure is a direct wide-bandgap semiconductor.[1] Its large bandgap is a key attribute that enables the fabrication of blue and ultraviolet light-emitting diodes (LEDs) and laser diodes, as well as high-power and high-frequency transistors that can operate at elevated temperatures and voltages.[2][3] An accurate understanding and precise determination of the bandgap are paramount for device design and optimization. The experimentally measured bandgap of wurtzite GaN at room temperature is approximately 3.4 eV.[4][5] However, theoretical calculations often yield a range of values depending on the computational methodology employed.

Theoretical and Experimental Bandgap Values

The following table summarizes a selection of theoretical and experimental bandgap values for wurtzite GaN, showcasing the results from various computational methods and experimental measurements.

| Method | Bandgap (eV) | Reference |

| Experimental | 3.26 - 3.41 | [6] |

| 3.44 (300K) | [7] | |

| Density Functional Theory (DFT) - Local Density Approximation (LDA) | 1.9188 - 2.5181 | [6] |

| 2.7 | [8] | |

| Density Functional Theory (DFT) - Generalized Gradient Approximation (GGA) | 1.68 - 1.95 | [6] |

| 1.81 | [2] | |

| DFT - GGA+U | ~2.5 | [6] |

| Bagayoko, Zhao, and Williams (BZW) Method | 3.2 | [6] |

| BZW-EF Method | 3.29 | [6] |

| Empirical Pseudopotential Method | 3.38 | [6] |

| GW Approximation | 3.448 - 3.5 | [6] |

Methodologies for Bandgap Calculation

The theoretical determination of the bandgap of wurtzite GaN involves sophisticated quantum mechanical calculations. Below are detailed protocols for the key computational methods cited.

3.1. Density Functional Theory (DFT)

DFT is a widely used method for calculating the electronic structure of materials.[9] The core principle of DFT is to map the many-body problem of interacting electrons to a simpler problem of non-interacting electrons moving in an effective potential.

-

Protocol for a Typical DFT Calculation:

-

Crystal Structure Definition: The calculation begins with defining the wurtzite crystal structure of GaN, including the lattice parameters (a and c) and the positions of the Gallium and Nitrogen atoms within the unit cell.

-

Pseudopotential Selection: Pseudopotentials are used to simplify the calculation by replacing the core electrons and the strong Coulomb potential of the nucleus with a weaker effective potential. The choice of pseudopotential (e.g., norm-conserving or ultrasoft) can influence the accuracy of the calculation.

-

Exchange-Correlation Functional: A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. Common approximations include:

-

Basis Set Selection: The electronic wavefunctions are expanded in a set of basis functions. Plane-wave basis sets are commonly used for periodic systems like crystals. The size of the basis set is determined by a cutoff energy.

-

Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until a self-consistent solution for the electron density and effective potential is reached.

-

Band Structure Calculation: Once the self-consistent ground state is obtained, the electronic band structure is calculated along high-symmetry directions in the Brillouin zone to determine the bandgap.

-

3.2. GW Approximation

The GW approximation is a more advanced method that goes beyond standard DFT to provide a more accurate description of excited-state properties, including the bandgap.[10][11] It is a many-body perturbation theory approach that calculates the self-energy of the electrons.

-

Protocol for a Typical GW Calculation:

-

Initial DFT Calculation: A standard DFT calculation (e.g., using LDA or GGA) is performed to obtain the initial electronic wavefunctions and energies.

-

Calculation of the Screened Coulomb Interaction (W): The bare Coulomb interaction between electrons is "screened" by the other electrons in the system. The GW method calculates this frequency-dependent screened interaction, W.

-

Calculation of the Green's Function (G): The Green's function describes the propagation of an electron through the interacting system.

-

Calculation of the Self-Energy (Σ = iGW): The self-energy is calculated as the product of the Green's function and the screened Coulomb interaction. The self-energy contains the information about the many-body effects that are not fully captured by the exchange-correlation functional in DFT.

-

Quasiparticle Energy Calculation: The quasiparticle energies, which correspond to the energies of adding or removing an electron, are then calculated by correcting the initial DFT energies with the self-energy. The bandgap is the difference between the lowest unoccupied and highest occupied quasiparticle energies.

-

3.3. DFT+U

The DFT+U method is an extension of standard DFT that is particularly useful for materials with strongly correlated electrons, although it is also applied to semiconductors like GaN.[12] It adds a Hubbard U term to the DFT functional to better describe the on-site Coulomb repulsion of localized electrons.

-

Protocol for a Typical DFT+U Calculation:

-

Standard DFT Setup: The calculation begins with a standard DFT setup as described in section 3.1.

-

Selection of the U Parameter: A crucial step in DFT+U is the choice of the Hubbard U parameter, which represents the strength of the on-site Coulomb interaction. The value of U can be determined empirically by fitting to experimental data or calculated from first principles.

-

Self-Consistent Calculation: The Kohn-Sham equations, now including the Hubbard U term, are solved self-consistently.

-

Band Structure Analysis: The resulting band structure is then analyzed to determine the bandgap.

-

Workflow for Theoretical Bandgap Calculation

The following diagram illustrates the typical workflow for calculating the theoretical bandgap of a material like wurtzite GaN using different computational methods.

Caption: Workflow for theoretical bandgap calculation of wurtzite GaN.

Conclusion

The theoretical calculation of the bandgap of wurtzite GaN is a complex task that requires the use of advanced computational methods. While standard DFT approaches with LDA and GGA functionals tend to underestimate the experimental bandgap, more sophisticated techniques like the GW approximation and empirically corrected methods can provide results in better agreement with experimental observations. The choice of computational protocol, including the exchange-correlation functional, pseudopotentials, and basis set, significantly impacts the accuracy of the predicted bandgap. This guide provides a foundational understanding of these methods and a comparative look at their outcomes, serving as a valuable resource for researchers and professionals in the field of semiconductor materials and device development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. redalyc.org [redalyc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

- 7. NSM Archive - this compound (GaN) - Band structure [ioffe.ru]

- 8. researchgate.net [researchgate.net]

- 9. worldscientific.com [worldscientific.com]

- 10. Derivation of AlN/GaN band offsets from GW superlattice band structures (Journal Article) | ETDEWEB [osti.gov]

- 11. GW approximation [perso.neel.cnrs.fr]

- 12. researchgate.net [researchgate.net]

Spontaneous and piezoelectric polarization in AlGaN/GaN heterostructures

An In-depth Technical Guide to Spontaneous and Piezoelectric Polarization in AlGaN/GaN Heterostructures

Audience: Researchers and Scientists in Materials Science, Semiconductor Physics, and Electronic Engineering.

Introduction

Gallium nitride (GaN) and its alloys, particularly aluminum this compound (AlGaN), are wide-bandgap semiconductors that have become critical materials for high-power, high-frequency electronic devices such as High Electron Mobility Transistors (HEMTs).[1] A defining characteristic of the AlGaN/GaN heterostructure is the formation of a high-density two-dimensional electron gas (2DEG) at the interface, even without intentional doping.[2] This phenomenon is a direct consequence of the large polarization fields inherent in the wurtzite crystal structure of these III-nitride materials.[3][4]

These polarization effects arise from two distinct mechanisms: spontaneous polarization and piezoelectric polarization . The total polarization difference between the AlGaN barrier layer and the GaN channel layer induces a fixed sheet charge at the heterointerface, leading to significant band bending and the creation of a quantum well that confines electrons, thus forming the 2DEG.[5][6] Understanding and quantifying these polarization effects is paramount for the design and optimization of AlGaN/GaN-based devices.[7] This guide provides a detailed examination of the origins, calculation, and experimental characterization of spontaneous and piezoelectric polarization in AlGaN/GaN heterostructures.

The Origin of Polarization in Wurtzite III-Nitrides

The wurtzite crystal structure of GaN and AlN lacks inversion symmetry along the[1] (c-axis) direction, which is the fundamental reason for the presence of polarization.[4][8]

Spontaneous Polarization (PSP)

Spontaneous polarization is an intrinsic property of the material, present even in an unstrained crystal.[7] It results from the non-ideal c/a lattice parameter ratio and the deviation of the internal cell parameter (u) in the wurtzite structure, leading to an asymmetric distribution of electron charge along the c-axis and creating a permanent dipole moment.[8][9] For Ga-face crystals (the common growth orientation), the spontaneous polarization vector points from the surface towards the substrate (from the cation to the anion).[3][7] The magnitude of spontaneous polarization is significantly larger in AlN than in GaN.[8][9]

Piezoelectric Polarization (PPZ)

Piezoelectric polarization is induced by mechanical stress.[7] In AlGaN/GaN heterostructures, the AlGaN barrier is typically grown pseudomorphically on a thick, relaxed GaN buffer layer. Due to the smaller in-plane lattice constant of AlN compared to GaN, the AlGaN layer experiences biaxial tensile strain.[3][7] This strain deforms the crystal lattice, further separating the charge centers and inducing a strong piezoelectric polarization. For tensile strain in Ga-face crystals, the piezoelectric polarization has the same sign and direction as the spontaneous polarization, pointing towards the substrate.[7][10]

Calculation of Polarization-Induced Charge

The total polarization (P) in the AlGaN and GaN layers is the sum of the spontaneous and piezoelectric components.[7]

PTotal = PSP + PPZ

Since the GaN buffer layer is typically thick and relaxed, its piezoelectric polarization is negligible (PPZ(GaN) ≈ 0).[8] The AlGaN barrier, however, has both spontaneous and piezoelectric components.

The properties of the AlxGa1-xN alloy are typically determined by a linear interpolation between the values for binary GaN and AlN, although some studies suggest a non-linear dependence.[3][10]

PSP(AlxGa1-xN) = x * PSP(AlN) + (1-x) * PSP(GaN)

The piezoelectric polarization in the AlGaN layer is calculated using its strain state and the material's piezoelectric and elastic constants.[7]

PPZ(AlxGa1-xN) = 2 * εa(x) * [e31(x) - e33(x) * (C13(x) / C33(x))]

where:

-

εa(x) = (aGaN - aAlGaN(x)) / aAlGaN(x) is the in-plane strain.

-

e31, e33 are the piezoelectric coefficients.

-

C13, C33 are the elastic constants.

A discontinuity in polarization occurs at the AlGaN/GaN interface, creating a fixed sheet of positive charge (σ) with a density given by:[11]

σ = PTotal(AlGaN) - PTotal(GaN) σ = [PSP(AlGaN) + PPZ(AlGaN)] - PSP(GaN)

This positive polarization-induced charge at the interface is the primary driver for the formation of the 2DEG.[2][3]

Formation of the Two-Dimensional Electron Gas (2DEG)

The positive sheet charge (σ) at the AlGaN/GaN interface creates a strong electric field that pulls the conduction band of the GaN layer below the Fermi level.[5] This creates a triangular potential well at the interface. Electrons, originating from surface donor states or unintentional background doping, accumulate in this potential well to compensate for the positive polarization charge.[5][12]

These electrons are confined in a very thin layer (a few nanometers) at the interface, forming a 2DEG.[13] Because the electrons reside in the high-purity GaN channel, physically separated from their parent donors in the AlGaN barrier, they experience reduced ionized impurity scattering, leading to very high electron mobility.[2] The density of the 2DEG increases with the aluminum concentration (x) in the AlGaN barrier, as this enhances both the spontaneous and piezoelectric polarization components, leading to a larger interface charge.[3][13]

Quantitative Data Summary

The following tables summarize the key material parameters used in calculating polarization effects in AlGaN/GaN heterostructures.

Table 1: Fundamental Properties of Wurtzite GaN and AlN

| Parameter | GaN | AlN | Unit | References |

| Lattice Constant, a | 3.189 | 3.112 | Å | [14][15] |

| Lattice Constant, c | 5.185 | 4.982 | Å | [14][15] |

| Spontaneous Polarization, PSP | -0.029 to -0.034 | -0.081 to -0.090 | C/m² | [7][8][9] |

Note: The negative sign indicates the polarization vector points in the [000-1] direction for Ga-face material.

Table 2: Piezoelectric and Elastic Constants for GaN and AlN

| Parameter | GaN | AlN | Unit | References |

| Piezoelectric Constant, e31 | -0.37 to -0.49 | -0.60 to -0.62 | C/m² | [7][9] |

| Piezoelectric Constant, e33 | 0.67 to 0.73 | 1.46 to 1.50 | C/m² | [7][9] |

| Elastic Constant, C13 | 68 to 103 | 94 to 108 | GPa | [7] |

| Elastic Constant, C33 | 354 to 405 | 373 to 377 | GPa | [7] |

Table 3: Calculated Polarization-Induced Sheet Charge Density (σ) at AlxGa1-xN/GaN Interfaces

| Al Mole Fraction (x) | Sheet Charge Density (x 10¹³ cm⁻²) | References |

| 0.15 | ~0.7 - 0.9 | [3][16] |

| 0.22 | ~1.2 | [16] |

| 0.30 | ~1.6 - 1.7 | [3][13] |

| 0.34 | ~1.9 | [17] |

Experimental Protocols for Characterization

Several experimental techniques are essential for verifying the theoretical models of polarization and quantifying the properties of the resulting 2DEG.

High-Resolution X-ray Diffraction (HRXRD)

-

Methodology: HRXRD is used to precisely measure the lattice parameters of the epitaxial layers. By performing reciprocal space mapping (RSM) around an asymmetric reflection (e.g., (105)), both the in-plane (a) and out-of-plane (c) lattice constants of the AlGaN layer can be determined.

-

Purpose: The Al mole fraction (x) is determined from the lattice constants, assuming Vegard's law. The strain state of the AlGaN layer is determined by comparing its measured in-plane lattice constant to that of the relaxed GaN buffer. This information is critical for an accurate calculation of the piezoelectric polarization component.[3]

Capacitance-Voltage (C-V) Profiling

-

Methodology: A Schottky contact (e.g., Ni or Pt) is deposited on the AlGaN surface to form a diode. A varying DC bias with a superimposed small AC signal is applied, and the capacitance of the structure is measured. The capacitance is related to the depletion width, which changes with the applied voltage.

-

Purpose: From the C-V data, the carrier concentration profile as a function of depth can be calculated. This technique allows for the direct observation of the sharp peak in carrier concentration at the AlGaN/GaN interface, confirming the location and confinement of the 2DEG.[3]

Hall Effect Measurements

-

Methodology: A sample with a defined geometry (e.g., a van der Pauw or Hall bar pattern) is fabricated. A constant current is passed through the sample, and a magnetic field is applied perpendicular to the current flow. The resulting Hall voltage, which is transverse to both the current and magnetic field, is measured.

-

Purpose: Hall effect measurements provide the sheet carrier concentration (ns) and the mobility (µ) of the charge carriers in the 2DEG. These measurements are fundamental for quantifying the 2DEG density and assessing the quality of the heterointerface.[1][3]

References

- 1. depts.ttu.edu [depts.ttu.edu]

- 2. danielle-l-gruber.medium.com [danielle-l-gruber.medium.com]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 6. pubs.aip.org [pubs.aip.org]

- 7. 4.5 Spontaneous and Piezoelectric Polarization [iue.tuwien.ac.at]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. physics.rutgers.edu [physics.rutgers.edu]

- 10. mmhs.frccsc.ru [mmhs.frccsc.ru]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. GaN Group @ TTU (III-N parameters) [depts.ttu.edu]

- 15. Critical Evaluation of Various Spontaneous Polarization Models and Induced Electric Fields in III-Nitride Multi-Quantum Wells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Simulating the Source of Polarization Charge in AlGaN/GaN HFETs - Silvaco [silvaco.com]

Doping mechanisms in Gallium Nitride for p-type and n-type conductivity

An In-depth Technical Guide on Doping Mechanisms in Gallium Nitride for p-type and n-type Conductivity

Introduction

This compound (GaN) is a wide-bandgap semiconductor material that has garnered significant attention for its applications in high-power and high-frequency electronic devices, as well as in optoelectronics.[1][2][3] The ability to controllably dope GaN to achieve both n-type and p-type conductivity is fundamental to the fabrication of these devices. While n-type doping of GaN is relatively straightforward, achieving efficient p-type doping has historically been a significant challenge.[4][5] This guide provides a detailed overview of the core mechanisms behind n-type and p-type doping in GaN, discusses the common challenges, and outlines the experimental techniques used to achieve desired conductivity.

n-type Doping of GaN

Achieving n-type conductivity in GaN is typically accomplished by introducing shallow donor impurities that can easily donate electrons to the conduction band.

Dopants and Mechanisms

The most common n-type dopant for GaN is Silicon (Si), which is introduced to substitute Gallium (Ga) atoms in the GaN lattice (Si_Ga).[6][7] Si has a shallow ionization energy of approximately 30 meV, allowing for a high percentage of dopant activation at room temperature.[8] Another potential n-type dopant is Germanium (Ge), which also substitutes for Ga.[9]

The primary mechanism for n-type doping is the substitution of a Group III element (Ga) with a Group IV element (Si or Ge). The Group IV element has one more valence electron than Ga. When it occupies a Ga site, this extra electron is loosely bound and can be easily thermally excited into the conduction band, increasing the electron concentration and thus the n-type conductivity.

Key Characteristics of n-type GaN

The electrical properties of n-type GaN are dependent on the dopant concentration and the material quality. High carrier concentrations and mobilities are desirable for low-resistance contacts and efficient current spreading layers.[9]

| Dopant | Typical Carrier Concentration (cm⁻³) | Electron Mobility (cm²/V·s) | Ionization Energy (meV) |

| Silicon (Si) | 1x10¹⁶ - 2x10¹⁹ | 80 - 1090 | ~30[8] |

| Germanium (Ge) | up to 2.9x10²⁰ | Varies with concentration | Similar to Si |

Note: Mobility is highly dependent on carrier concentration and material quality (e.g., dislocation density). Higher mobility is generally observed at lower carrier concentrations.[10][11]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. d-nb.info [d-nb.info]

- 3. MOCVD Growth and Characterization of Be-Doped GaN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Different Effects of Mg and Si Doping on the Thermal Transport of this compound [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Increasing mobility of n--GaN on silicon [semiconductor-today.com]

- 11. researchgate.net [researchgate.net]

Gallium Nitride quantum well confinement effects on excitons

An In-depth Technical Guide to Quantum Confinement Effects on Excitons in Gallium Nitride Quantum Wells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (GaN) based quantum wells (QWs) are fundamental structures in modern optoelectronic devices, including high-brightness light-emitting diodes (LEDs) and laser diodes operating in the green-to-ultraviolet spectral range. The performance of these devices is intrinsically linked to the behavior of excitons—bound states of an electron and a hole—within the quantum wells. The confinement of these excitons in the nanoscale dimensions of the QW leads to significant modifications of their properties compared to bulk GaN. This guide provides a comprehensive overview of the quantum confinement effects on excitons in GaN QWs, with a focus on the underlying physics, experimental observations, and characterization methodologies.

The Physics of Exciton Confinement in GaN Quantum Wells

When the dimensions of a semiconductor are reduced to the order of the exciton Bohr radius, the charge carriers (electrons and holes) are spatially confined, leading to the quantization of their energy levels. In a GaN QW, this confinement occurs in the growth direction, while the carriers are free to move in the plane of the well. The Bohr exciton radius in GaN is approximately 11 nm.[1] Therefore, for QWs with thicknesses less than this value, significant quantum confinement effects are expected.[1]

The primary consequences of quantum confinement on excitons in GaN QWs are:

-

Increased Exciton Binding Energy: The spatial confinement forces the electron and hole closer together, increasing the Coulombic attraction between them. This results in a higher exciton binding energy compared to bulk GaN.[2][3] This enhanced stability is crucial for efficient excitonic recombination, even at room temperature.[3]

-

Blue Shift of Emission Energy: The confinement of electrons and holes to higher energy levels within the quantum well leads to an increase in the effective bandgap. Consequently, the energy of the excitonic transition, and thus the emitted light, is shifted to higher energies (a "blue shift") compared to the bandgap of bulk GaN.[4]

-

Modification of Exciton Wavefunction: The confinement potential alters the shape and extent of the exciton wavefunction, which in turn influences its overlap and radiative recombination rate.

The Quantum Confined Stark Effect (QCSE)

In wurtzite GaN grown along the polar c-axis, strong spontaneous and piezoelectric polarization fields exist at the heterointerfaces of the QW.[5][6] These fields create a large internal electric field across the quantum well, leading to the Quantum Confined Stark Effect (QCSE) . The QCSE has a profound impact on the properties of excitons:

-

Red Shift of Emission Energy: The internal electric field tilts the energy bands of the quantum well, reducing the energy difference between the electron and hole ground states. This counteracts the blue shift from quantum confinement and results in a net red shift of the emission energy.[5][7]

-

Spatial Separation of Electron and Hole Wavefunctions: The electric field pulls the electron and hole to opposite sides of the quantum well, reducing the overlap of their wavefunctions.[6] This leads to a decrease in the radiative recombination probability and an increase in the exciton lifetime.

-

Reduction of Exciton Binding Energy: The spatial separation of the electron and hole weakens their Coulombic attraction, which can lead to a reduction in the exciton binding energy, particularly in wider quantum wells where the separation is more pronounced.[2]

The magnitude of the QCSE is dependent on the well width and the strain in the heterostructure.[2][6] Several strategies are employed to mitigate the negative effects of the QCSE, including the use of non-polar or semi-polar GaN substrates, doping of the barriers, and the growth of thin quantum wells to limit the spatial separation of carriers.[5][6]

Exciton Dynamics and Recombination

The lifetime of excitons in GaN QWs is determined by both radiative and non-radiative recombination processes. Time-resolved photoluminescence (TRPL) is a key technique for studying these dynamics.[8][9]

-

Radiative Recombination: This is the process where an electron and hole recombine to emit a photon. The radiative lifetime is influenced by the exciton wavefunction overlap, which is affected by both quantum confinement and the QCSE.

-

Non-radiative Recombination: These processes, which do not produce light, are often dominant in GaN-based materials due to the high density of defects and impurities.[8][9] These defects can act as trapping centers for excitons or individual carriers, leading to a reduction in the overall quantum efficiency. The decay of the exciton population is often governed by these non-radiative pathways.[8]

Studies have shown that at low temperatures, exciton recombination can be efficient, but as the temperature increases, non-radiative processes become more significant, leading to a decrease in photoluminescence intensity and a shorter decay time.[8][10]

Data Presentation

The following tables summarize key quantitative data on the properties of excitons in GaN-based quantum wells, compiled from various research articles.

Table 1: Exciton Binding Energies in GaN Quantum Wells

| Quantum Well System | Well Width (nm) | Barrier Al Content (%) | Exciton Binding Energy (meV) | Reference |

| GaN/AlGaN | Variable | 5 | Increases with decreasing well width | [2] |

| GaN/AlGaN | Variable | 9 | Increases with decreasing well width | [2] |

| GaN/AlGaN | Ultrathin | Low | 60 | |

| GaInN/GaN | ~1.5 (half bulk exciton Bohr radius) | N/A | ~70 | [3] |

Table 2: Exciton Lifetimes in GaN Quantum Wells

| Quantum Well System | Temperature (K) | PL Decay Time (ps) | Dominant Recombination Process | Reference |

| MOCVD GaN Epilayer | 10 - 320 | Varies with sample | Non-radiative | [8][9] |

| GaN/Ga₀.₉₃Al₀.₀₇N | 8 | ~330 | Carrier Localization | [11] |

| GaInN/GaN | Low Temperature | up to 600 | Radiative (localized excitons) | [3] |

| GaInN/GaN | Room Temperature | ~75 | Non-radiative | [3] |

| GaN/AlN (1 ML) | Low Temperature | ~40,000 (dark exciton) | Radiative | [12][13] |

| GaN/AlN (1 ML) | > 120 K | 60 - 140 (bright exciton) | Radiative | [12][13] |

Experimental Protocols

Metal-Organic Chemical Vapor Deposition (MOCVD) of GaN/AlGaN Quantum Wells

MOCVD is a common technique for the epitaxial growth of high-quality GaN-based heterostructures.[14][15]

-

Substrate Preparation: A c-plane sapphire (Al₂O₃) substrate is typically used. It is first cleaned and then heated to a high temperature in the MOCVD reactor to desorb any surface contaminants.

-

Nucleation Layer Growth: A low-temperature AlN or GaN nucleation layer (e.g., 100 nm AlN at 1150 °C) is grown directly on the sapphire substrate to facilitate the subsequent growth of high-quality GaN.

-

GaN Buffer Layer Growth: A thick (~1-3 µm) high-quality GaN buffer layer is grown at a higher temperature (e.g., 1000-1100 °C) to reduce the density of threading dislocations.[2]

-

Quantum Well and Barrier Growth: The GaN quantum well and AlGaN barrier layers are grown by precisely controlling the flow of the precursor gases.

-

Precursors: Trimethylgallium (TMGa) for Ga, trimethylaluminum (TMAl) for Al, and ammonia (NH₃) for N are used.[15]

-

Carrier Gas: Hydrogen (H₂) is typically used as the carrier gas.

-

Growth Temperature: The growth temperature for the QW and barrier layers is typically in the range of 750-1150 °C. The temperature can influence the incorporation of indium in InGaN QWs.[14]

-

Layer Thickness Control: The thickness of the quantum well and barrier layers is controlled by the growth time and the flow rates of the precursors.

-

-

Capping Layer: A final GaN or AlGaN capping layer is grown to protect the quantum well structure.

-

Cool-down: The reactor is cooled down in a controlled manner to prevent thermal stress and cracking of the epitaxial layers.

Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy

PL and TRPL are powerful non-destructive optical techniques used to characterize the electronic and optical properties of GaN quantum wells.[10][16]

-

Excitation:

-

PL: A continuous-wave (CW) laser with a photon energy greater than the bandgap of the material is used as the excitation source (e.g., a HeCd laser at 325 nm).[16]

-

TRPL: A pulsed laser with a short pulse duration (picosecond or femtosecond) is used for excitation (e.g., a frequency-tripled Ti:sapphire laser or a pulsed nitrogen laser).[4][8][16]

-

-

Sample Environment: The sample is typically mounted in a cryostat to allow for temperature-dependent measurements, ranging from cryogenic temperatures (e.g., 10 K) to room temperature and above.[8][10]

-

Luminescence Collection and Analysis:

-

The light emitted from the sample (photoluminescence) is collected by lenses and focused into a monochromator.

-

The monochromator disperses the light into its constituent wavelengths.

-

PL: A photodetector, such as a photomultiplier tube (PMT), measures the intensity of the light at each wavelength, generating a PL spectrum.[16]

-

TRPL: A fast photodetector, such as a streak camera or a time-correlated single-photon counting (TCSPC) system, is used to measure the decay of the luminescence intensity over time at a specific wavelength.[8][10] This provides information on the exciton lifetime.

-

-

Data Interpretation:

-

The peak energy in the PL spectrum corresponds to the excitonic transition energy.

-

The width of the PL peak (Full Width at Half Maximum, FWHM) provides information about the material quality and homogeneity.

-

The TRPL decay curve is analyzed to extract the exciton lifetime, which can be used to distinguish between radiative and non-radiative recombination mechanisms.

-

Mandatory Visualizations

Caption: Effects of confinement and QCSE on exciton energy levels in a GaN QW.

Caption: Experimental workflow for GaN QW growth and optical characterization.

Caption: Logical relationships between QW width and key exciton parameters.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Radiative Lifetime of Excitons in GaInN/GaN Quantum Wells | Materials Research Society Internet Journal of Nitride Semiconductor Research | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Control of Quantum-Confined Stark Effect in InGaN-Based Quantum Wells | Semantic Scholar [semanticscholar.org]

- 6. OPG [opg.optica.org]

- 7. Quantum-confined stark effect and polarization field in single quantum well InGaN/GaN LEDs. (Conference) | OSTI.GOV [osti.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. jkps.or.kr [jkps.or.kr]

- 11. researchgate.net [researchgate.net]

- 12. Single-Exciton Photoluminescence in a GaN Monolayer inside an AlN Nanocolumn - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the High-Temperature Thermal Conductivity of Gallium Nitride (GaN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal conductivity of Gallium Nitride (GaN) at elevated temperatures. As a critical material for high-power and high-frequency electronics, understanding the thermal transport properties of GaN is paramount for device design, performance, and reliability. This document synthesizes key experimental data, details common measurement methodologies, and explains the fundamental physical mechanisms governing heat conduction in GaN at high temperatures.

Quantitative Data on GaN Thermal Conductivity

The thermal conductivity of this compound is a sensitive function of temperature, material quality, and composition. The following tables summarize the temperature-dependent thermal conductivity for various forms of GaN, including bulk GaN with low dislocation density, isotopically enriched GaN, and doped GaN.

Table 1: Thermal Conductivity of Low Dislocation Density Bulk and Homoepitaxial GaN

| Temperature (K) | Thermal Conductivity (W m⁻¹ K⁻¹) |

| 150 | ~450 |

| 300 | ~200 ± 10 |

| 500 | ~100 |

| 850 | ~50 |

Note: For bulk and homoepitaxial GaN with low dislocation densities (< 10⁷ cm⁻²), the thermal conductivity is largely insensitive to crystal orientation and doping concentrations below 10¹⁹ cm⁻³.[1]

Table 2: Influence of Doping on GaN Thermal Conductivity at Room Temperature (~300 K)

| Dopant & Concentration | Thermal Conductivity (W m⁻¹ K⁻¹) |

| Undoped | 245 ± 5 |

| Si-doped (7 x 10¹⁸ cm⁻³) | 210 ± 6 |

| Mg-doped (2.8 x 10¹⁸ cm⁻³) | 160 |

| Mg-doped (3 x 10¹⁹ cm⁻³) | 110 |

Note: Doping introduces point defects that act as scattering centers for phonons, thereby reducing thermal conductivity.[2][3] The effect of doping becomes more pronounced at lower temperatures.

Table 3: Theoretical Thermal Conductivity of Undoped, Mg-doped, and Si-doped GaN at High Temperatures

| Temperature (K) | Undoped GaN (W m⁻¹ K⁻¹) (In-plane / Cross-plane) | Mg-doped GaN (W m⁻¹ K⁻¹) (In-plane / Cross-plane) | Si-doped GaN (W m⁻¹ K⁻¹) (In-plane / Cross-plane) |

| 200 | 275 / 303 | 5.11 / 4.77 | 0.41 / 0.51 |

| 400 | 140 / 155 | 2.80 / 2.65 | 0.25 / 0.30 |

| 600 | 90 / 100 | 2.00 / 1.90 | 0.19 / 0.22 |

| 800 | 65 / 75 | 1.55 / 1.50 | 0.16 / 0.18 |

| 1000 | 50 / 60 | 1.25 / 1.20 | 0.13 / 0.15 |

Note: These values are based on first-principles calculations and the phonon Boltzmann transport equation.[3] The significant reduction in thermal conductivity for doped samples highlights the strong influence of phonon-defect scattering.

Experimental Protocols for Thermal Conductivity Measurement

Several techniques are employed to measure the thermal conductivity of GaN. The choice of method often depends on the sample form (bulk or thin film) and the desired temperature range.

Time-Domain Thermoreflectance (TDTR)

TDTR is a non-contact, pump-probe optical method well-suited for measuring the thermal properties of thin films and bulk materials.[4]

Experimental Workflow:

-

Sample Preparation: The GaN sample surface is cleaned, often with an O₂ plasma treatment, to remove contaminants. A thin metal transducer layer (e.g., Al or Pt, 60-80 nm thick) is then deposited onto the surface via techniques like DC magnetron sputtering. Aluminum is typically used for measurements up to 600 K, while platinum is suitable for higher temperatures up to 850 K.[1]

-

Optical Setup: A mode-locked pulsed laser generates a train of femtosecond pulses. The laser beam is split into a "pump" beam and a "probe" beam. The pump beam is modulated by an electro-optic modulator at a frequency typically in the MHz range.

-

Heating and Probing: The modulated pump beam heats the surface of the metal transducer. The probe beam, which is delayed in time relative to the pump beam by a mechanical delay stage, measures the change in the sample's surface reflectivity. This change in reflectivity is proportional to the change in temperature.

-

Data Acquisition: A photodiode detector measures the intensity of the reflected probe beam, and a lock-in amplifier, synchronized to the pump modulation frequency, records the in-phase and out-of-phase signals.

-

Thermal Property Extraction: The thermal conductivity of the GaN sample is determined by fitting the measured thermoreflectance data to a thermal diffusion model that describes the flow of heat through the layered structure (transducer and GaN).

3-Omega (3ω) Method

The 3ω method is an AC technique particularly effective for measuring the thermal conductivity of bulk materials and thin films. It utilizes a metal strip deposited on the sample which acts as both a heater and a temperature sensor.

Experimental Workflow:

-

Device Fabrication: A narrow metal line (e.g., of gold with a titanium adhesion layer) is patterned onto the surface of the GaN sample using photolithography and metal deposition. This line serves as the heater and thermometer.

-

Electrical Measurement: An AC current with a frequency ω is passed through the metal heater. This creates Joule heating at a frequency of 2ω.

-

Temperature and Resistance Oscillation: The 2ω heating causes a temperature oscillation in the heater and the underlying GaN sample. Due to the temperature coefficient of resistance of the metal, the heater's resistance also oscillates at 2ω.

-

Voltage Signal Detection: The product of the 1ω current and the 2ω resistance oscillation results in a small voltage component at the third harmonic, 3ω.

-

Data Acquisition: A lock-in amplifier is used to precisely measure the in-phase and out-of-phase components of this 3ω voltage signal as a function of the driving frequency ω.

-

Thermal Conductivity Calculation: The thermal conductivity of the GaN is extracted by analyzing the relationship between the 3ω voltage and the logarithm of the heating frequency. For a bulk substrate, the temperature rise is linearly dependent on the logarithm of the frequency, and the slope is inversely proportional to the thermal conductivity.

Laser Flash Method

The laser flash method is a widely used technique for measuring the thermal diffusivity of bulk materials. The thermal conductivity can then be calculated if the specific heat capacity and density are known.

Experimental Workflow:

-

Sample Preparation: A small, disc-shaped GaN sample is prepared. The front surface is often coated with a layer (e.g., graphite) to maximize absorption of the laser pulse, and the rear surface is coated to enhance infrared emission.

-

Measurement Setup: The sample is placed in a furnace to control the ambient temperature. A high-intensity, short-duration laser pulse is directed at the front face of the sample.

-

Heating and Detection: The laser pulse uniformly heats the front surface of the sample. An infrared (IR) detector is focused on the rear face of the sample to monitor its temperature rise as a function of time.

-

Data Acquisition: The IR detector records the temperature change on the rear surface over time.

-

Thermal Diffusivity Calculation: The thermal diffusivity (α) is calculated from the sample thickness (L) and the time it takes for the rear surface to reach half of its maximum temperature rise (t₁/₂), using the formula α = 0.1388 * L² / t₁/₂.

-

Thermal Conductivity Calculation: The thermal conductivity (κ) is then determined using the relationship κ = α * ρ * Cₚ, where ρ is the density and Cₚ is the specific heat capacity of GaN, which must be measured separately (e.g., by differential scanning calorimetry) or obtained from literature values.

Core Physical Mechanisms: Phonon Scattering

In GaN, heat is primarily transported by lattice vibrations, or phonons. The thermal conductivity is limited by processes that scatter these phonons. At high temperatures, the dominant scattering mechanisms are phonon-phonon scattering and scattering from crystal defects.

Phonon-Phonon (Umklapp) Scattering

At elevated temperatures, the increased phonon population leads to more frequent interactions. Umklapp scattering is a type of three-phonon process that does not conserve phonon momentum and is the primary intrinsic mechanism limiting thermal conductivity at high temperatures.[5] This process is highly temperature-dependent, leading to a decrease in thermal conductivity that is approximately proportional to 1/T.[5] However, in GaN at elevated temperatures, the measured temperature dependence of thermal conductivity is stronger than predicted by models considering only third-order phonon processes, suggesting that higher-order (e.g., four-phonon) scattering events also play a significant role.[1]

Phonon-Defect Scattering

Extrinsic factors such as point defects (impurities, vacancies), dislocations, and isotopes disrupt the periodicity of the crystal lattice, leading to phonon scattering.

-

Point Defects: Dopants (like Si and Mg) and impurities (like O) act as mass and strain field fluctuations that scatter high-frequency phonons.[3] This is why doped GaN exhibits lower thermal conductivity than undoped material.[3]

-

Dislocations: Threading dislocations, which are common in GaN grown on foreign substrates, have strain fields that effectively scatter phonons. The thermal conductivity of GaN has been shown to decrease with increasing dislocation density, particularly for densities above 10⁷ cm⁻².[6][7][8]

References

- 1. cahill.matse.illinois.edu [cahill.matse.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Different Effects of Mg and Si Doping on the Thermal Transport of this compound [frontiersin.org]

- 4. pmiclab.com [pmiclab.com]

- 5. Umklapp scattering - Wikipedia [en.wikipedia.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. icorlab.ece.illinois.edu [icorlab.ece.illinois.edu]

An In-depth Technical Guide to Electron Mobility and Saturation Velocity in Gallium Nitride (GaN) High Electron Mobility Transistors (HEMTs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electron mobility and saturation velocity in Gallium Nitride (GaN) High Electron Mobility Transistors (HEMTs). It delves into the fundamental principles governing these critical parameters, the factors that influence them, and the detailed experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals working with GaN-based semiconductor devices.

Introduction to Electron Transport in GaN HEMTs

This compound (GaN) has emerged as a key semiconductor material for high-power and high-frequency electronics due to its wide bandgap, high breakdown field, and superior electron transport properties.[1] In GaN High Electron Mobility Transistors (HEMTs), a two-dimensional electron gas (2DEG) with high sheet carrier density and high electron mobility is formed at the heterojunction interface, typically between AlGaN and GaN.[2][3] This 2DEG is the foundation of the high performance of GaN HEMTs.[2]

Electron mobility (μ) is a measure of how quickly an electron can move through a semiconductor when an electric field is applied. Saturation velocity (v_sat) is the maximum velocity an electron can achieve in the semiconductor, beyond which the velocity no longer increases with an increasing electric field. These two parameters are crucial in determining the performance of GaN HEMTs, influencing their switching speed, current-carrying capability, and overall efficiency.

Factors Influencing Electron Mobility and Saturation Velocity

The electron mobility and saturation velocity in GaN HEMTs are not constant values but are influenced by a variety of intrinsic and extrinsic factors. Understanding these factors is critical for device design and optimization.

Key Influencing Factors:

-

Scattering Mechanisms: The movement of electrons through the crystal lattice is impeded by various scattering events. The dominant scattering mechanisms in GaN include:

-

Phonon Scattering: Interaction with lattice vibrations (phonons). At room temperature and above, polar optical phonon scattering is the most significant factor limiting electron mobility.[4][5]

-

Impurity Scattering: Deflection of electrons by ionized impurities in the crystal lattice. This mechanism is more dominant at lower temperatures.

-

Dislocation Scattering: The presence of crystalline defects, such as threading dislocations, can act as scattering centers and degrade electron mobility.[6]

-

Interface Roughness Scattering: Imperfections at the heterojunction interface can scatter electrons in the 2DEG, particularly in quantum well structures.

-

Alloy Scattering: In alloyed materials like AlGaN, the random distribution of different atoms can lead to scattering.

-

-

Temperature: As temperature increases, lattice vibrations become more pronounced, leading to increased phonon scattering and a subsequent decrease in electron mobility.[4]

-

Carrier Concentration: The relationship between electron mobility and carrier concentration is complex. At low concentrations, piezoelectric scattering can be a limiting factor.[7] At very high concentrations, electron-electron scattering can also play a role. Some studies have shown a decrease in saturation velocity with increasing sheet charge density.[8]

-

Electric Field: At low electric fields, electron velocity is proportional to the field, with mobility as the proportionality constant. As the electric field increases, the velocity begins to saturate due to increased scattering events, particularly the emission of optical phonons.[9] At very high electric fields, intervalley electron transfer can occur, leading to a negative differential conductance.[10][11]

-

Material Quality and Device Structure: The quality of the epitaxial layers, the presence of defects, and the specific design of the HEMT structure, such as the use of spacer layers or V-pits at the interface, can significantly impact electron transport properties.

Quantitative Data on Electron Mobility and Saturation Velocity

The following tables summarize key quantitative data for electron mobility and saturation velocity in GaN HEMTs under various conditions, compiled from experimental and simulation studies.

Table 1: Electron Mobility in GaN

| Parameter | Value | Conditions | Reference(s) |

| Room Temperature Mobility | > 1500 cm²/V·s | 2DEG in AlGaN/GaN HEMT | [3] |

| ~1200 cm²/V·s | Field-effect mobility at low drain bias | ||

| 1090 cm²/V·s | Lightly n-doped GaN on Si | ||

| 823 cm²/V·s | AlN/GaN/AlN QW HEMT | ||

| ~70 cm²/V·s | n-type GaN (bulk) | [10] | |

| Temperature Dependence | ~3100 to ~200 cm²/V·s | 300 K to 800 K | [4] |

| Carrier Concentration Dependence | Varies | Dependent on scattering mechanisms | [6][7] |

Table 2: Electron Saturation Velocity in GaN

| Parameter | Value | Conditions | Reference(s) |

| Theoretical/Simulated Peak Velocity | ~3 x 10⁷ cm/s | Monte Carlo simulations | [8][9] |

| Experimental Saturation Velocity | ~1.9 x 10⁷ cm/s | At low sheet charge density | [8] |

| ~1.5 x 10⁷ cm/s | Measured in microwave GaN-based transistors | [9] | |

| Electric Field for Saturation | > 200 kV/cm | Velocity starts to saturate | |

| Temperature Dependence | Decreases with increasing temperature | [4] | |

| Carrier Density Dependence | Decreases with increasing sheet charge density | [8] |

Detailed Experimental Protocols

Accurate characterization of electron mobility and saturation velocity is essential for device modeling and performance evaluation. The following sections provide detailed methodologies for key experimental techniques.

Hall Effect Measurement for Electron Mobility

The Hall effect measurement is a standard technique to determine the carrier type, concentration, and mobility in semiconductor materials.

Experimental Setup:

-

Sample: A GaN HEMT structure, typically in a van der Pauw or Hall bar configuration. Ohmic contacts are fabricated at the corners or ends of the sample.

-

Magnet: An electromagnet or permanent magnet capable of providing a uniform magnetic field perpendicular to the sample surface.

-

Power Source: A constant current source to supply a known current through the sample.

-

Voltmeter: A high-impedance voltmeter to measure the Hall voltage and the voltage drop for resistivity measurement.

-

Temperature Control System: A cryostat or heating stage to perform measurements at different temperatures.

Step-by-Step Procedure:

-

Sample Preparation: Fabricate a Hall effect test structure (e.g., a square sample with contacts at the four corners for the van der Pauw method).

-

Contact Verification: Ensure that the contacts are ohmic by performing I-V measurements between pairs of contacts.

-

Resistivity Measurement (Magnetic Field Off): a. Force a known current (I) through two adjacent contacts (e.g., 1 and 2) and measure the voltage (V) across the other two contacts (e.g., 3 and 4). b. Repeat this process by permuting the current and voltage contacts as prescribed by the van der Pauw method to determine the sheet resistance (R_sh).

-

Hall Voltage Measurement (Magnetic Field On): a. Apply a known magnetic field (B) perpendicular to the sample surface. b. Force a known current (I) through two opposite contacts (e.g., 1 and 3) and measure the Hall voltage (V_H) across the other two contacts (e.g., 2 and 4). c. Reverse the direction of the magnetic field and repeat the measurement to eliminate any misalignment voltage.

-

Calculation: a. The Hall coefficient (R_H) is calculated as: R_H = V_H * t / (I * B), where t is the thickness of the conducting layer (for 2DEG, sheet carrier density is often used). b. The sheet carrier density (n_s) is determined from: n_s = 1 / (q * |R_H|). c. The Hall mobility (μ_H) is then calculated using: μ_H = |R_H| / R_sh.

Pulsed I-V Measurement for Saturation Velocity

Pulsed I-V measurements are crucial for characterizing GaN HEMTs as they minimize self-heating effects that can mask the true device performance. This technique is used to determine the velocity-field characteristics and extract the saturation velocity.

Experimental Setup:

-

Pulsed I-V System: A specialized instrument capable of generating short voltage pulses (nanoseconds to microseconds) and measuring the resulting currents.

-

Probes: High-frequency probes (e.g., GSG probes) to make contact with the device terminals (gate, drain, and source).

-

Test Structure: A two-terminal or three-terminal GaN HEMT device. For direct velocity measurements, I-shaped structures with a narrow constriction are often used.

Step-by-Step Procedure:

-

Quiescent Bias Point Selection: Set the quiescent (DC) bias point (V_GSQ, V_DSQ) to a state where the device is typically off to minimize steady-state power dissipation.

-

Pulse Application: Apply short voltage pulses from the quiescent point to the desired gate (V_GS) and drain (V_DS) voltages. The pulse width should be short enough to prevent significant self-heating (typically in the range of 100 ns to 1 µs) with a low duty cycle.[6]

-

Current Measurement: Measure the drain current (I_D) during the pulse.

-

I-V Curve Generation: Sweep the pulsed V_DS at a constant pulsed V_GS to obtain an output characteristic curve (I_D vs. V_DS). Repeat this for different V_GS values to generate a family of curves.

-

Velocity-Field Characteristic Extraction: a. For a two-terminal structure, the electric field (E) is calculated as E = V_DS / L, where L is the length of the constriction. b. The electron velocity (v) is calculated as v = I_D / (q * n_s * W), where W is the width of the constriction. c. Plot v versus E to obtain the velocity-field characteristic.

-

Saturation Velocity Determination: The saturation velocity (v_sat) is the value at which the velocity levels off at high electric fields.

Visualizations

The following diagrams illustrate key concepts related to electron transport in GaN HEMTs.

Signaling Pathway: Electron Scattering Mechanisms

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Computational-fitting method for mobility extraction in GaN HEMT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. emanalhajji.weebly.com [emanalhajji.weebly.com]

- 8. Advancing RF GaN HEMTs: A Perspective on Measurement and Characterization Techniques | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 9. csmantech.org [csmantech.org]

- 10. NSM Archive - this compound (GaN) - Mobility and Hall Effect [ioffe.ru]

- 11. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]

A Comprehensive Technical Guide to the Breakdown Voltage and Electric Field Strength of Gallium Nitride

For Researchers, Scientists, and Drug Development Professionals

Gallium Nitride (GaN), a wide-bandgap semiconductor, has emerged as a critical material in high-power and high-frequency electronics due to its superior material properties. Its high breakdown voltage and electric field strength allow for the fabrication of smaller, more efficient, and higher-performance devices compared to their silicon-based counterparts. This technical guide provides an in-depth analysis of the breakdown characteristics of GaN, including key quantitative data, detailed experimental protocols for its characterization, and a visualization of the underlying physical mechanisms.

Fundamental Properties of this compound

This compound's advantageous properties stem from its wide bandgap of 3.4 eV, which is approximately three times that of silicon.[1][2] This wide bandgap results in a much higher critical electric field, theoretically around 3.3 MV/cm, an order of magnitude greater than that of silicon (0.3 MV/cm).[2][3][4] This fundamental characteristic allows GaN devices to withstand much higher voltages before electrical breakdown occurs.

Quantitative Data: Breakdown Voltage and Electric Field Strength

The breakdown voltage and electric field strength of GaN are not single values but are influenced by a multitude of factors including the device architecture, material quality, and the specific measurement conditions. The following tables summarize key reported values for GaN's critical electric field and the breakdown voltages achieved in various device structures.

Table 1: Reported Values for the Critical Electric Field of this compound

| Critical Electric Field (MV/cm) | Measurement Context | Reference |

| ~3.0 | AlGaN/GaN HEMT simulation | [5] |

| 3.3 | Theoretical value | [2][3] |

| 0.94-1.0 | Lateral GaN Schottky Barrier Diodes with p-GaN RESURF | [6] |

| 3.2 | Effective breakdown field for 2H-GaN superjunction devices | [7] |

Table 2: Achieved Breakdown Voltages for Various GaN-Based Devices

| Breakdown Voltage (V) | Device Type and Configuration | Key Features | Reference |

| >10,000 | Multi-channel Schottky Barrier Diodes | p-GaN Reduced Surface Field (RESURF) structure | [6] |

| 8,300 | AlGaN/GaN HEMT | High-temperature AlN buffer, polycrystalline AlN passivation, and field plates | [3] |

| 1,700 | AlN/GaN Superlattice Channel HEMT | Gate-drain spacing of 22 µm | [3] |

| 1,500 | GaN-on-Engineered Substrate HEMT | Thicker GaN:C layer | |

| 600-900 | Commercial GaN HEMTs | GaN-on-Si technology | [2] |

| 1,270 | Monolithically Integrated GaN HEMT and SiC PN-diode | Reduced gate and buffer leakage | [3] |

Breakdown Mechanisms in this compound Devices

The breakdown in GaN devices, particularly in High Electron Mobility Transistors (HEMTs), is a complex process that can be attributed to several mechanisms. Understanding these mechanisms is crucial for designing robust and reliable high-voltage devices.

Key Breakdown Mechanisms:

-

Impact Ionization and Avalanche Breakdown: At sufficiently high electric fields, electrons gain enough kinetic energy to generate electron-hole pairs upon collision with the lattice, a process known as impact ionization. This can lead to a chain reaction, resulting in an avalanche breakdown.

-

Buffer Leakage Current: Leakage currents flowing through the GaN buffer layer can contribute to premature breakdown. This is particularly relevant in devices grown on foreign substrates like silicon, where defects can create conductive paths.[3]

-

Gate Leakage Current: Excessive leakage current through the gate dielectric or the Schottky gate can also trigger device failure.[3]

-

Vertical Breakdown: In devices grown on conductive substrates like silicon, breakdown can occur vertically through the buffer layers to the substrate.[3]

-

Electric Field Concentration: High electric field peaks, typically at the drain-side edge of the gate, can locally exceed the critical electric field of the material, initiating breakdown. Device design features like field plates are employed to mitigate this.[3]

The following diagram illustrates the interplay of these mechanisms leading to breakdown in a GaN HEMT.

Caption: Key mechanisms leading to breakdown in GaN HEMTs.

Experimental Protocols for Characterization

The determination of breakdown voltage and electric field strength in GaN devices involves a series of fabrication and characterization steps.

Device Fabrication

A typical process for fabricating GaN HEMT test structures is as follows:

-

Epitaxial Growth: The GaN heterostructure (e.g., AlGaN/GaN) is grown on a suitable substrate (e.g., Si, SiC, or GaN) using techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) or Molecular Beam Epitaxy (MBE).

-

Mesa Isolation: The active areas of the device are defined by etching away the surrounding material, typically using an inductively coupled plasma (ICP) dry-etching system.

-

Ohmic Contact Formation: Source and drain contacts are formed by depositing a metal stack (e.g., Ti/Al/Ni/Au) and subsequently annealing at high temperatures to ensure good ohmic behavior.

-

Gate Formation: The gate contact is defined using electron-beam lithography, followed by the deposition of a Schottky metal stack (e.g., Ni/Au). For Metal-Insulator-Semiconductor HEMTs (MIS-HEMTs), a dielectric layer (e.g., SiN, Al2O3) is deposited before the gate metal.

-

Passivation: A passivation layer (e.g., SiN) is deposited over the device to protect the surface and mitigate current collapse.

-

Field Plate Integration (Optional): Field plates connected to the gate or source can be fabricated to shape the electric field and enhance the breakdown voltage.

The following diagram outlines a generalized workflow for GaN HEMT fabrication.

Caption: A simplified workflow for GaN HEMT fabrication.

Breakdown Voltage Measurement

The off-state breakdown voltage is typically measured using a semiconductor parameter analyzer.

-

Device Biasing: The GaN HEMT is biased in the "off-state," meaning a gate voltage is applied that is below the threshold voltage to deplete the two-dimensional electron gas (2DEG) channel.

-

Drain Voltage Sweep: The drain-source voltage (Vds) is gradually increased while monitoring the drain current (Id) and gate current (Ig).

-

Breakdown Criterion: Breakdown voltage is defined as the Vds at which the drain current reaches a predefined critical value (e.g., 1 µA/mm or 1 mA/mm), or when a sudden, irreversible increase in current is observed.

Electric Field Strength Characterization

Direct measurement of the electric field distribution within a device is challenging. It is often inferred from simulations or measured using advanced optical techniques.

-

Technology Computer-Aided Design (TCAD) Simulation: TCAD tools are widely used to simulate the electric field distribution within a device structure under various bias conditions. These simulations are crucial for optimizing device design to minimize peak electric fields.

-

Electroluminescence (EL) Imaging: In the high-field region of a device, hot electrons can generate light through intraband transitions. The intensity of this electroluminescence is related to the strength of the electric field, allowing for a spatial mapping of the field distribution.

The following diagram illustrates the logical flow of a breakdown voltage measurement.

Caption: Logical workflow for breakdown voltage measurement.

Conclusion

This compound's high breakdown voltage and electric field strength are fundamental to its success in next-generation power electronics. Continued research into material growth, device design, and fabrication processes is pushing the performance of GaN devices even further. A thorough understanding of the underlying breakdown mechanisms and the use of robust characterization techniques are essential for the development of reliable and efficient high-power GaN technology.

References

- 1. Estimation of Impact Ionization Coefficient in GaN by Photomulitiplication Measurement Utilizing Franz-Keldysh Effect | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 2. research.chalmers.se [research.chalmers.se]

- 3. TCAD study of high breakdown voltage AlGaN/GaN HEMTs with embedded passivation layer | Semantic Scholar [semanticscholar.org]

- 4. Tech Card – GaN Devices for High Voltage Applications | REWIRE [rewire-ikc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Impact Ionization Coefficients in GaN Measured by Above- and Sub-Eg Illuminations for p−/n+ Junction | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MOCVD Growth of Gallium Nitride (GaN) on Sapphire Substrates

For Researchers, Scientists, and Drug Development Professionals